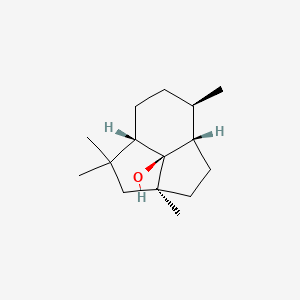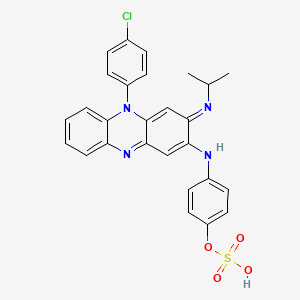
Diinsininol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diinsininol is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a biflavonoid, a monosaccharide derivative, a beta-D-glucoside and a hydroxyflavonoid. It derives from an eriodictyol.
Applications De Recherche Scientifique
Anticancer Properties
Diindolylmethane (DIM), derived from cruciferous vegetables, shows potential in cancer prevention and treatment. It induces apoptosis in various cancer cell lines, such as breast cancer and human hepatoma cells, regardless of the p53 pathway status (Ge et al., 1996). Additionally, DIM alters gene regulation in breast cancer cells influenced by estrogen, indicating complex interactions with hormonal pathways (Mulvey et al., 2007). It also shows effectiveness in reducing high-risk human papillomavirus in cervical intraepithelial neoplasia (Pestrikova et al., 2022).
Molecular Targeting and Chemical Synthesis
DIM's ability to selectively target G-quadruplex DNA structures offers therapeutic potential and value as a research tool in cancer treatment (Livendahl et al., 2016). Research into the synthesis of diindolylmethanes, including tandem indole annulation/arylation processes, has expanded possibilities for generating natural product analogs and therapeutic compounds (Shu et al., 2013).
Safety and Toxicity Studies
Safety studies in immature rat models indicate that DIM, commonly found in dietary components, doesn't exhibit toxicity, highlighting its potential safety for broader applications, including in younger populations (Elackattu et al., 2009).
Cellular Mechanisms
DIM induces specific cellular responses such as apoptosis and affects calcium movement in certain cancer cell lines, demonstrating its impact on cellular functions and viability (Cheng et al., 2011). It also selectively induces the degradation of class I histone deacetylases in colon cancer cells, affecting cell cycle regulation and apoptosis (Li et al., 2010).
Potential in Prostate Cancer Prevention
DIM has shown efficacy in preventing prostate cancer development in animal models, with significant reductions in tumor development and size without affecting animal weight or organ function (Fares et al., 2010).
Adhesion Strength in Cells
Research demonstrates that DIM affects the adhesion strength of alveolocytes and hepatocytes, indicating its potential role in modulating cell interactions and behaviors (Kiselev et al., 2019).
Propriétés
Formule moléculaire |
C36H32O16 |
|---|---|
Poids moléculaire |
720.6 g/mol |
Nom IUPAC |
(1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |
InChI |
InChI=1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |
Clé InChI |
DQBZPEAEXINSNR-QUCAXYRHSA-N |
SMILES isomérique |
C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |
SMILES canonique |
C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |
Synonymes |
5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8-2beta-O-7)eriodictyol diinsininol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



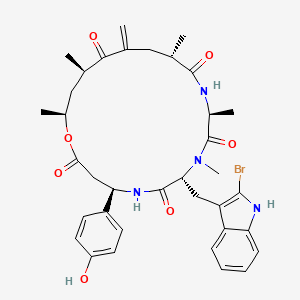
![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)
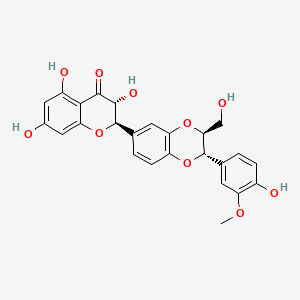

![(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1248246.png)

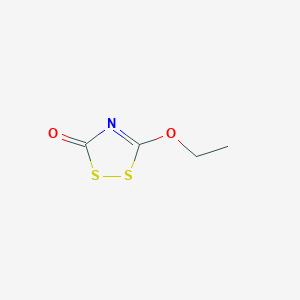
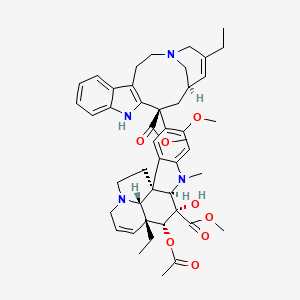
![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)
![N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide](/img/structure/B1248253.png)


